molecular formula C8H6FNO B14869075 6-Ethynyl-3-fluoro-2-methoxypyridine

6-Ethynyl-3-fluoro-2-methoxypyridine

Cat. No.: B14869075
M. Wt: 151.14 g/mol
InChI Key: ZKUZJTLWILAOCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethynyl-3-fluoro-2-methoxypyridine is a chemical compound with the molecular formula C8H6FNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an ethynyl group at the 6th position, a fluorine atom at the 3rd position, and a methoxy group at the 2nd position of the pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethynyl-3-fluoro-2-methoxypyridine typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of 2-methoxypyridine to obtain 3-fluoro-2-methoxypyridine. This intermediate is then subjected to Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, with an appropriate ethynylating agent to introduce the ethynyl group at the 6th position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Ethynyl-3-fluoro-2-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

6-Ethynyl-3-fluoro-2-methoxypyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 6-Ethynyl-3-fluoro-2-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can facilitate covalent bonding with target proteins, while the fluorine atom can enhance binding affinity and metabolic stability. The methoxy group can influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethynyl-3-fluoro-2-methoxypyridine is unique due to the specific combination of substituents on the pyridine ring. The presence of the ethynyl group at the 6th position, along with the fluorine and methoxy groups, imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

IUPAC Name

6-ethynyl-3-fluoro-2-methoxypyridine

InChI

InChI=1S/C8H6FNO/c1-3-6-4-5-7(9)8(10-6)11-2/h1,4-5H,2H3

InChI Key

ZKUZJTLWILAOCA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)C#C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.